An In-depth Technical Guide to the Fundamental Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Fundamental Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-tert-Butylcyclohexanecarboxylic acid is a synthetic, alicyclic carboxylic acid. Its rigid cyclohexane core, substituted with a bulky tert-butyl group and a polar carboxylic acid function, imparts distinct stereochemical and physicochemical properties. This document provides a comprehensive overview of its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a scaffold in the development of therapeutic agents.
Chemical and Physical Properties
The core properties of trans-4-tert-Butylcyclohexanecarboxylic acid are summarized in the tables below. These values represent a synthesis of data from various chemical suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Name | trans-4-tert-Butylcyclohexanecarboxylic acid |
| Synonyms | trans-4-(tert-Butyl)cyclohexane-1-carboxylic acid |
| CAS Number | 943-29-3[1] |
| Molecular Formula | C₁₁H₂₀O₂[1] |
| Molecular Weight | 184.28 g/mol [2] |
| IUPAC Name | 4-tert-butylcyclohexane-1-carboxylic acid[3] |
| SMILES | CC(C)(C)C1CCC(CC1)C(=O)O[4] |
| InChI Key | QVQKEGYITJBHRQ-UHFFFAOYSA-N[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 172-175 °C[1][2] |
| Boiling Point | 282.9 °C at 760 mmHg[1] |
| Density | 0.996 g/cm³[1] |
| Flash Point | 136.7 °C[1] |
| pKa | 4.92 ± 0.10 (Predicted)[1] |
| Solubility | Soluble in polar organic solvents |
| LogP | 2.92[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of trans-4-tert-Butylcyclohexanecarboxylic acid.
Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol describes the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid via the catalytic hydrogenation of 4-tert-butylbenzoic acid.
Materials:
-
4-tert-Butylbenzoic acid
-
5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst[5]
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve 4-tert-butylbenzoic acid in the chosen solvent (e.g., methanol).[5]
-
Add the hydrogenation catalyst (5% Pd/C or 5% Ru/C) to the solution. The catalyst loading is typically 0.1-1.0 wt% relative to the substrate.[5]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 1-3 MPa.[5]
-
Heat the reaction mixture to 80-150 °C with vigorous stirring.[5]
-
Maintain the reaction under these conditions for 6-12 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
This protocol details the purification of crude trans-4-tert-Butylcyclohexanecarboxylic acid by recrystallization.
Materials:
-
Crude trans-4-tert-Butylcyclohexanecarboxylic acid
-
Hexane[5]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to the flask, just enough to dissolve the solid.[5]
-
Heat the mixture gently while stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
This method is suitable for assessing the purity of trans-4-tert-Butylcyclohexanecarboxylic acid and identifying any volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often required.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for organic acid analysis (e.g., a polar-modified polyethylene glycol or a functionalized polysiloxane column).
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[8]
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Expected Chemical Shifts:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet around 0.8-1.0 ppm), the cyclohexane ring protons (a series of multiplets between 1.0 and 2.5 ppm), and the carboxylic acid proton (a broad singlet at a higher chemical shift, typically >10 ppm). The coupling constants of the cyclohexane protons can be used to confirm the trans stereochemistry.
-
¹³C NMR: The spectrum will display distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid (typically around 180 ppm).[9][10]
Biological Activity and Signaling Pathways
While trans-4-tert-Butylcyclohexanecarboxylic acid itself is primarily a synthetic building block, its derivatives have shown significant biological activity as inhibitors of soluble epoxide hydrolase (sEH).[1][2][11]
Inhibition of Soluble Epoxide Hydrolase (sEH)
sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[1][11] By inhibiting sEH, the levels of EETs are increased, leading to various beneficial physiological effects.
Signaling Pathway
The inhibition of sEH by derivatives of trans-4-tert-Butylcyclohexanecarboxylic acid initiates a signaling cascade that has been implicated in cardioprotection and the reduction of inflammation.[1][11]
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8 [sigmaaldrich.com]
- 5. trans-4-tert-Butylcyclohexanecarboxylic acid | 943-29-3 | Benchchem [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. C-13 NMR Spectrum [acadiau.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
